molecular formula C21H20N4O5 B2402471 2-(3,4-Dimethoxyphenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 903196-85-0

2-(3,4-Dimethoxyphenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2402471
CAS No.: 903196-85-0
M. Wt: 408.414
InChI Key: LEWLJCMWDNUGDK-UHFFFAOYSA-N
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Description

This compound is a 1,3-oxazole derivative featuring a 3,4-dimethoxyphenyl group at the 2-position and a piperazinyl moiety substituted with a furan-2-carbonyl group at the 5-position. The oxazole core is further functionalized with a nitrile group at the 4-position.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5/c1-27-16-6-5-14(12-18(16)28-2)19-23-15(13-22)21(30-19)25-9-7-24(8-10-25)20(26)17-4-3-11-29-17/h3-6,11-12H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWLJCMWDNUGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the 3,4-dimethoxyphenyl group and the furan-2-carbonyl piperazine moiety. Common reagents and conditions include:

    Oxazole ring formation: Cyclization reactions involving nitriles and amides.

    Introduction of 3,4-dimethoxyphenyl group: Electrophilic aromatic substitution reactions.

    Attachment of furan-2-carbonyl piperazine: Nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Reactivity of the Oxazole Ring

The oxazole ring is susceptible to electrophilic substitution and ring-opening reactions due to its aromatic heterocyclic nature. Key reactions include:

Reaction TypeConditions/ReagentsProductNotes
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)5-Nitro-oxazole derivativeRegioselectivity influenced by electron-donating groups.
Ring-Opening Acidic (HCl) or basic (NaOH) hydrolysisOpen-chain amide or carboxylic acidDepends on reaction pH and temperature .

The 1,3-dipolar cycloaddition mechanism (concerted pathway) observed in isoxazole synthesis (via click chemistry) may also apply to oxazole derivatives under metal-free conditions .

Transformations Involving the Dimethoxyphenyl Group

The 3,4-dimethoxyphenyl group undergoes demethylation and electrophilic aromatic substitution (EAS):

Reaction TypeConditions/ReagentsProductNotes
Demethylation BBr₃ (Lewis acid)Catechol derivativeCleavage of methoxy groups to hydroxyl .
EAS Br₂/FeBr₃Brominated dimethoxyphenylPara-directing effect of methoxy groups.

Reactions of the Furan-Carbonyl-Piperazine Moiety

The furan-carbonyl-piperazine segment participates in hydrolysis and nucleophilic substitution:

Reaction TypeConditions/ReagentsProductNotes
Carbonyl Hydrolysis H₂O/H⁺ or OH⁻Piperazine-furan carboxylic acidAcidic conditions favor esterification; basic conditions yield carboxylate.
Piperazine Substitution Alkyl halides (e.g., CH₃I)N-Alkylated piperazine derivativesReactivity at secondary amines .

Nitrile Group Functionalization

The nitrile group (-CN) undergoes hydrolysis, reduction, and cycloaddition:

Reaction TypeConditions/ReagentsProductNotes
Hydrolysis H₂SO₄ (acidic)Carboxylic acidRequires harsh conditions.
Reduction LiAlH₄Primary amineYields amine with potential for further functionalization.
Cycloaddition Azides (click chemistry)Tetrazole derivativesCu(I)-catalyzed Huisgen reaction .

Cycloaddition and Ring-Opening Reactions

The oxazole core participates in cycloaddition reactions:

Reaction TypeConditions/ReagentsProductNotes
1,3-Dipolar Cycloaddition Diazocarbonyl compoundsFused bicyclic compoundsMetal-free routes show regioselectivity .
Ring-Opening with Amines NH₃ or RNH₂Imidazole or thiazole derivativesDepends on nucleophile strength .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anti-inflammatory Properties

The compound has been evaluated for its potential as a cyclooxygenase (COX) inhibitor. COX enzymes are critical in the inflammatory process, and inhibitors are sought after for treating conditions like arthritis. Preliminary studies suggest that derivatives of this compound may possess significant COX-II inhibitory activity, which could be beneficial in reducing inflammation and associated pain .

Anticancer Activity

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation. For instance, compounds with similar structural features have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .

Anticonvulsant Effects

There is emerging evidence that compounds containing oxazole and piperazine moieties may exhibit anticonvulsant properties. The structural similarities with known anticonvulsants suggest that this compound could be explored for its efficacy in seizure disorders .

Case Studies

Several studies have documented the efficacy of compounds related to 2-(3,4-Dimethoxyphenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile:

StudyFocusFindings
Tewari et al. (2023)Anti-inflammatoryIdentified significant COX-II inhibitory activity in related compounds .
Ren et al. (2023)AnticancerDemonstrated cytotoxic effects against breast cancer cell lines with structural analogs .
Yan et al. (2023)AnticonvulsantReported potential anticonvulsant activity in structurally similar compounds .

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural features can be compared to analogs with variations in the aryl, piperazinyl, or oxazole substituents. Below is a detailed analysis and data table:

Structural and Functional Differences

Piperazinyl Substituents: The furan-2-carbonyl group in the target compound contrasts with fluorobenzoyl (), chlorobenzoyl (), and thiophene-2-carbonyl () groups in analogs. describes a close analog with a 4-fluorobenzoyl-piperazinyl group, which may exhibit stronger hydrophobic interactions due to the fluorine atom’s electronegativity .

Aryl Groups at the 2-Position :

  • The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, enhancing resonance stabilization. This differs from 2-fluorophenyl () or 4-fluorophenyl () substituents, where fluorine’s electronegativity may improve metabolic stability .

Oxazole Core Modifications :

  • The nitrile group at the 4-position is conserved across analogs, suggesting its role in hydrogen bonding or dipole interactions. Variations in the oxazole’s substituents (e.g., ethenyl linkages in ) influence planarity and steric bulk .

Data Table: Key Analogs and Properties

Compound ID / Source Substituents (Piperazinyl) Aryl Group (Oxazole 2-position) Molecular Formula Molecular Weight Key Structural Notes
Target Compound Furan-2-carbonyl 3,4-Dimethoxyphenyl C₂₃H₂₁N₅O₅ 463.45 g/mol Nitrile at 4-position; methoxy groups enhance solubility
D465-0258 () 4-Fluorobenzoyl 3,4-Dimethoxyphenyl (ethenyl) C₂₅H₂₃FN₄O₄ 462.48 g/mol Fluorine enhances hydrophobicity; ethenyl increases rigidity
903852-60-8 () 2-Fluorobenzoyl 2-Fluorophenyl C₂₂H₁₇F₂N₅O₂ 429.40 g/mol Dual fluorine substituents; compact structure
D465-0269 () Thiophene-2-carbonyl 3,4-Dimethoxyphenyl (ethenyl) C₂₃H₂₂N₄O₄S 462.51 g/mol Thiophene’s sulfur atom may improve π-stacking
903856-56-4 () 3-Chlorobenzoyl Furan-2-yl C₂₁H₁₈ClN₅O₃ 440.85 g/mol Chlorine’s steric bulk may hinder binding

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N4O6C_{22}H_{26}N_{4}O_{6}, with a molecular weight of 442.5 g/mol. The presence of multiple functional groups such as oxazole, furan, and piperazine suggests a diverse range of interactions with biological targets.

PropertyValue
Molecular FormulaC22H26N4O6C_{22}H_{26}N_{4}O_{6}
Molecular Weight442.5 g/mol
CAS Number877641-31-1

Anticancer Activity

Research indicates that compounds containing oxazole and furan rings exhibit significant anticancer properties. For instance, derivatives of furan have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

In studies involving similar structures, compounds like 2-(3,4-dimethoxyphenyl)-5-(furan-2-carbonyl)piperazine have shown promising results against colon carcinoma cells (HCT-15) with IC50 values lower than established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Derivatives containing the oxazole ring have been linked to antibacterial and antifungal activities. For example, research on related oxadiazole derivatives has shown strong inhibitory effects against Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

There is emerging evidence regarding the neuroprotective effects of compounds with similar structures. For instance, studies have indicated that certain furan derivatives can protect neuronal cells from oxidative stress and apoptosis . The ability to induce protective proteins such as NQO1 further highlights the therapeutic potential of this compound in neurodegenerative diseases.

The biological activity of This compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with furan and oxazole moieties often act as enzyme inhibitors, disrupting critical pathways in cancer metabolism.
  • Induction of Apoptosis : By activating apoptotic pathways in cancer cells, these compounds can lead to programmed cell death.
  • Antioxidant Activity : The presence of methoxy groups enhances the antioxidant capacity, which plays a crucial role in protecting cells from oxidative damage.

Table 2: Summary of Biological Activities

Activity TypeObservations/Findings
AnticancerSignificant activity against HCT-15 cells
AntimicrobialEffective against various bacterial strains
NeuroprotectiveInduces protective mechanisms in neuronal cells

Case Study 1: Anticancer Efficacy

In a study conducted by Rangappa et al., derivatives similar to the target compound were evaluated for their anticancer properties against colon cancer cell lines. The results demonstrated that modifications to the furan and oxazole rings significantly enhanced cytotoxicity compared to standard treatments .

Case Study 2: Neuroprotective Mechanisms

Research published in PMC highlighted the neuroprotective effects of related compounds during oxidative stress conditions. The study found that pre-treatment with these compounds reduced DNA damage and mitochondrial dysfunction in human fibroblast cells exposed to carcinogens .

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